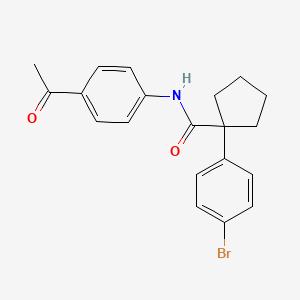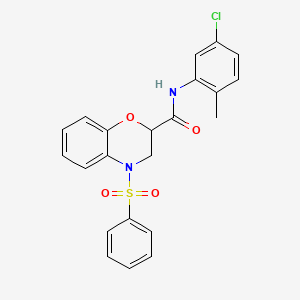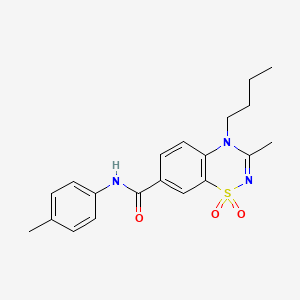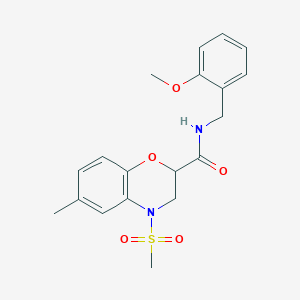
2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-(3-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a piperidine moiety, a dihydropyridine ring, and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-(3-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions
Piperidine Derivative Formation: The piperidine ring can be synthesized through hydrogenation, cyclization, or cycloaddition reactions.
Dihydropyridine Ring Formation: This step often involves the use of organocatalysts and cocatalysts, such as quinoline and trifluoroacetic acid, to achieve enantiomerically enriched products.
Methoxyphenyl Group Introduction: The final step involves the coupling of the methoxyphenyl group to the dihydropyridine ring, which can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and dihydropyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the carbonyl groups can yield alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-(3-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through binding to specific receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine Derivatives: Compounds such as piperidinones and spiropiperidines share structural similarities with the piperidine moiety of the compound.
Dihydropyridine Derivatives: Compounds such as nifedipine and amlodipine share structural similarities with the dihydropyridine ring.
Methoxyphenyl Derivatives: Compounds such as methoxybenzaldehyde and methoxybenzoic acid share structural similarities with the methoxyphenyl group.
Uniqueness
The uniqueness of 2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-(3-METHOXYPHENYL)ACETAMIDE lies in its combination of these three structural motifs, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific research applications and a potential lead compound for drug discovery .
Eigenschaften
Molekularformel |
C22H29N3O4 |
|---|---|
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
2-[5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxopyridin-1-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H29N3O4/c1-16-7-9-24(10-8-16)13-18-12-20(26)21(29-3)14-25(18)15-22(27)23-17-5-4-6-19(11-17)28-2/h4-6,11-12,14,16H,7-10,13,15H2,1-3H3,(H,23,27) |
InChI-Schlüssel |
GZBXXADZSIWKMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11233335.png)
![2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone](/img/structure/B11233346.png)
![methyl {1-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]piperidin-4-yl}acetate](/img/structure/B11233349.png)

![N-(2,3-dimethylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11233363.png)

![N-(2-ethoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B11233376.png)
![N-(3-acetylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11233377.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione](/img/structure/B11233383.png)

![N-(3,4-dimethoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11233393.png)
![Methyl 7-cyclopropyl-3-(4-ethenylbenzyl)-1-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11233405.png)
![2-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B11233411.png)
